gamma-Hch 13C6

Description

The exact mass of the compound this compound is 295.877245 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104215-85-2 | |

| Record name | 104215-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to γ-Hexachlorocyclohexane-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of γ-Hexachlorocyclohexane-13C6 (gamma-HCH-13C6). This isotopically labeled compound is a critical internal standard for the quantitative analysis of its unlabeled counterpart, lindane, a potent organochlorine insecticide.

Chemical Structure and Properties

γ-HCH-13C6 is the isotopically labeled form of gamma-hexachlorocyclohexane, where all six carbon atoms in the cyclohexane ring are the carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Chemical Structure

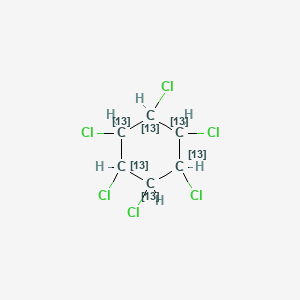

The chemical structure of γ-HCH-13C6 is depicted below. The molecule exists in a chair conformation with three equatorial and three axial chlorine atoms.

Physicochemical Properties

A summary of the key physicochemical properties for γ-HCH-13C6 and its unlabeled counterpart, lindane, are presented in Table 1.

| Property | γ-HCH-13C6 | Lindane (γ-HCH) |

| Molecular Formula | ¹³C₆H₆Cl₆[1] | C₆H₆Cl₆[2][3] |

| Molecular Weight | 296.79 g/mol [4] | 290.83 g/mol [2][3] |

| CAS Number | 104215-85-2[1][4] | 58-89-9[2] |

| Appearance | White crystalline solid[5] | Colorless to white crystalline powder[2][5] |

| Melting Point | 113-115 °C | ~113 °C[2] |

| Water Solubility | Insoluble (assumed similar to lindane) | 7.3 mg/L at 25°C[2] |

| Solubility in Organic Solvents | Very soluble in acetone, benzene, and ethanol (assumed similar to lindane)[2] | Very soluble in acetone, benzene, and ethanol[2] |

| log Kow (Octanol-Water Partition Coefficient) | Not experimentally determined, expected to be similar to lindane | 3.72[6] |

| Vapor Pressure | Not experimentally determined, expected to be similar to lindane | 5.6 mPa at 20°C[2] |

Synthesis and Manufacturing

The synthesis of γ-HCH-13C6 is a multi-step process that is not commonly performed in a standard laboratory setting due to the hazardous nature of the reagents and the complexity of the purification.

A general workflow for the synthesis is outlined below.

Experimental Protocols: Analytical Application

γ-HCH-13C6 is predominantly used as an internal standard for the quantification of lindane in various matrices, including environmental, food, and biological samples. The standard is added to the sample at the beginning of the analytical process to correct for analyte losses during sample preparation and instrumental analysis.

General Experimental Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of lindane in an environmental sample using γ-HCH-13C6 as an internal standard.

Detailed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a representative GC-MS protocol for the analysis of lindane, utilizing γ-HCH-13C6 as an internal standard. This protocol is a composite of typical parameters found in the literature and may require optimization for specific sample matrices and instrumentation.[7][8][9][10]

Table 2: Representative GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 or equivalent[7] |

| Injector | Split/splitless inlet |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Temperature Program | Initial 60°C for 1 min, ramp at 20°C/min to 180°C, then ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977 or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (m/z) | Lindane: 181, 183, 219 (quantification ion in bold) |

| γ-HCH-13C6: 187, 189, 225 (quantification ion in bold) |

Data Presentation and Interpretation

The use of γ-HCH-13C6 allows for accurate quantification by isotope dilution mass spectrometry. The concentration of lindane in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 3: Example Calibration Data

| Calibration Level (ng/mL) | Lindane Peak Area | γ-HCH-13C6 Peak Area | Response Ratio (Lindane/γ-HCH-13C6) |

| 1 | 15,000 | 100,000 | 0.15 |

| 5 | 75,000 | 100,000 | 0.75 |

| 10 | 150,000 | 100,000 | 1.50 |

| 50 | 750,000 | 100,000 | 7.50 |

| 100 | 1,500,000 | 100,000 | 15.00 |

Safety and Handling

γ-HCH-13C6 should be handled with the same precautions as its unlabeled, toxic counterpart, lindane. It is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

γ-Hexachlorocyclohexane-13C6 is an indispensable tool for the accurate and precise quantification of lindane in a variety of complex matrices. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for clear differentiation by mass spectrometry. The use of this internal standard is a cornerstone of robust and reliable analytical methods for monitoring this important environmental pollutant.

References

- 1. Gamma-Lindane-13C6 | CAS 104215-85-2 | LGC Standards [lgcstandards.com]

- 2. EXTOXNET PIP - LINDANE [extoxnet.orst.edu]

- 3. epa.gov [epa.gov]

- 4. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]

- 5. osha.gov [osha.gov]

- 6. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scielo.br [scielo.br]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Synthesis of Carbon-13 Labeled Gamma-Hexachlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of carbon-13 labeled gamma-hexachlorocyclohexane (γ-HCH), a crucial internal standard for analytical and research applications. The synthesis is a multi-step process involving the preparation of ¹³C-labeled benzene, followed by photochemical chlorination and subsequent purification of the desired γ-isomer.

Overview of the Synthetic Pathway

The primary route for the synthesis of carbon-13 labeled γ-HCH, also known as Lindane, involves the photochemical addition of chlorine to ¹³C₆-benzene. This reaction, initiated by ultraviolet (UV) light, results in a mixture of several stereoisomers of hexachlorocyclohexane.[1][2][3] The desired γ-isomer, which possesses the most potent insecticidal properties, must then be isolated from this technical mixture through a purification process.

Caption: Workflow for the synthesis of ¹³C₆-γ-Hexachlorocyclohexane.

Isomer Distribution in Technical Hexachlorocyclohexane

The photochlorination of benzene does not selectively produce the gamma-isomer. Instead, a technical mixture of HCH isomers is formed. The typical composition of this mixture is presented in Table 1.

| Isomer | Percentage in Technical Mixture (%) |

| α-HCH | 65 - 70 |

| β-HCH | 7 - 10 |

| γ-HCH (Lindane) | 14 - 15 |

| δ-HCH | ~7 |

| ε-HCH | 1 - 2 |

| Other Components | 1 - 2 |

Table 1. Typical isomer distribution in technical grade hexachlorocyclohexane produced by photochlorination of benzene.

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis of ¹³C₆-γ-HCH. It is important to note that these are generalized protocols and may require optimization for specific laboratory conditions and desired product purity.

Synthesis of ¹³C₆-Benzene (Starting Material)

The synthesis of fully carbon-13 labeled benzene is a critical prerequisite. While commercially available, it can also be synthesized through various methods. One common approach is through biosynthetic labeling, where microorganisms are cultured in a medium containing a ¹³C-labeled carbon source, such as [¹³C₆]-glucose. The labeled biomass can then be processed to extract or synthesize ¹³C₆-benzene. Chemical synthesis routes are also available and often involve the trimerization of ¹³C₂-acetylene, which can be generated from ¹³C-labeled precursors.

Photochemical Chlorination of ¹³C₆-Benzene

This step involves the free-radical addition of chlorine to the ¹³C₆-benzene ring under the influence of UV light.

Materials:

-

¹³C₆-Benzene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, though less favored now due to toxicity) or neat reaction.

-

Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp) and a cooling system.

Generalized Procedure:

-

A solution of ¹³C₆-benzene in an inert solvent, or neat ¹³C₆-benzene, is placed in the photoreactor.

-

The reactor is cooled to a temperature typically between 15-20°C to minimize side reactions.

-

Chlorine gas is bubbled through the solution while it is irradiated with UV light. The reaction is initiated by the photolytic cleavage of chlorine molecules into chlorine radicals.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of benzene and the formation of HCH isomers.

-

Once the desired conversion is achieved, the UV source is turned off, and the chlorine gas flow is stopped.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.

-

The solvent (if used) is removed under reduced pressure to yield the crude technical ¹³C₆-HCH mixture.

Purification of ¹³C₆-γ-Hexachlorocyclohexane by Fractional Crystallization

The separation of the γ-isomer from the technical mixture is based on the differential solubilities of the HCH isomers in various organic solvents.[3] Fractional crystallization is the most common method employed.[4]

Materials:

-

Crude technical ¹³C₆-HCH mixture

-

Solvents for crystallization (e.g., methanol, ethanol, isopropanol, chloroform)

Generalized Procedure:

-

The crude ¹³C₆-HCH mixture is dissolved in a suitable solvent (e.g., methanol) at an elevated temperature to ensure complete dissolution.

-

The solution is then slowly cooled to allow for the crystallization of the less soluble isomers, primarily the α- and β-isomers.

-

The crystals of the undesired isomers are removed by filtration.

-

The mother liquor, which is now enriched in the more soluble γ-isomer, is concentrated by evaporating a portion of the solvent.

-

The concentrated solution is then cooled, often to a lower temperature than the first crystallization step, to induce the crystallization of the ¹³C₆-γ-HCH.

-

The crystals of ¹³C₆-γ-HCH are collected by filtration.

-

To achieve high purity (e.g., >99%), this recrystallization process may need to be repeated multiple times. The purity of the final product should be assessed using analytical techniques such as GC-MS and NMR.

Characterization and Quality Control

The final product, ¹³C₆-γ-hexachlorocyclohexane, must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight of the labeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR and ¹H-NMR): To confirm the structure and the positions of the carbon-13 labels. The isotopic enrichment can also be estimated from the ¹³C-NMR spectrum.

Safety Considerations

Hexachlorocyclohexane isomers are persistent organic pollutants and are toxic. Lindane itself is a neurotoxin. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Proper waste disposal procedures for chlorinated organic compounds must be followed.

References

The Role of ¹³C₆-γ-HCH in the Quantitative Analysis of Lindane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of ¹³C₆-labeled gamma-hexachlorocyclohexane (γ-HCH), also known as lindane, in the precise quantification of its unlabeled counterpart in various matrices. Primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS), ¹³C₆-γ-HCH is indispensable for achieving high accuracy and precision in environmental monitoring, food safety analysis, and toxicological studies.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental purpose of using ¹³C₆-γ-HCH is to correct for the potential loss of the target analyte (γ-HCH) during sample preparation and analysis.[1] Because ¹³C₆-γ-HCH is chemically identical to the native γ-HCH, it experiences the same physical and chemical processes throughout the experimental workflow, including extraction, cleanup, and instrument introduction. However, due to the mass difference imparted by the six carbon-13 atoms, it can be distinguished from the native analyte by a mass spectrometer. By adding a known amount of ¹³C₆-γ-HCH to a sample at the beginning of the analytical process, any subsequent losses will affect both the labeled and unlabeled compounds proportionally. This allows for a highly accurate calculation of the native analyte's concentration based on the ratio of the two compounds detected by the mass spectrometer. This technique is a cornerstone of robust analytical methodologies such as U.S. Environmental Protection Agency (EPA) Method 1699.[1][2][3]

Quantitative Data Summary

The use of ¹³C₆-γ-HCH as an internal standard allows for the generation of highly reliable quantitative data. Below are tables summarizing key quantitative parameters associated with this analytical approach.

| Parameter | Value | Source |

| Commercial Standard Concentration | 100 µg/mL in nonane | [4][5] |

| ¹³C₆-γ-HCH Molecular Weight | 296.79 g/mol | [4] |

| Native γ-HCH Molecular Weight | 290.83 g/mol | [PubChem CID: 727] |

| Isotopic Purity | 99% | [4][5] |

| Analytical Method Performance (Example Data) | |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Linearity Range | 0.015 to 5.0 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Method Detection Limit (MDL) for γ-HCH in water | 0.15 ng/L |

| Method Reporting Limit (MRL) for γ-HCH in water | 0.5 ng/L |

| Recoveries | 96% to 101% |

| Coefficient of Variation (CV%) | < 10.5% |

Experimental Protocols

The following are detailed methodologies for the analysis of γ-HCH in environmental samples using ¹³C₆-γ-HCH as an internal standard. These protocols are based on established methods such as EPA 1699 and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[2][6][7][8][9][10]

Sample Preparation: QuEChERS for Soil Samples

This protocol is adapted for the extraction of γ-HCH from soil matrices.[6][7][9][10]

-

Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of a ¹³C₆-γ-HCH standard solution (e.g., 50 µL of a 20 mg/L solution to achieve a final concentration of 100 µg/kg).[6]

-

Hydration: Add 10 mL of deionized water to the soil sample and vortex for 30 seconds.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 5 minutes.

-

Phase Separation: Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) to the tube. Shake vigorously for 1 minute to induce phase separation.

-

Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000 rcf) for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a dSPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18). Vortex for 1 minute.

-

Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

-

Extract Collection: Carefully collect the purified supernatant for GC-MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of γ-HCH from water samples.

-

Sample Collection and Preservation: Collect a 1 L water sample in a clean glass container. If necessary, preserve the sample according to standard procedures.

-

Internal Standard Spiking: Spike the water sample with a known amount of ¹³C₆-γ-HCH standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Cartridge Drying: Dry the SPE cartridge by passing air or nitrogen through it for a sufficient time.

-

Elution: Elute the trapped analytes from the SPE cartridge with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Solvent Exchange: Exchange the solvent to a final solvent compatible with the GC-MS system (e.g., nonane or isooctane).

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of γ-HCH and ¹³C₆-γ-HCH.

-

Gas Chromatograph (GC):

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 5 minutes.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (Example):

-

γ-HCH: m/z 181, 219

-

¹³C₆-γ-HCH: m/z 187, 225

-

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Visualizations

Experimental Workflow

Caption: Workflow for γ-HCH analysis using ¹³C₆-γ-HCH.

Logical Relationship of Isotope Dilution

Caption: Principle of isotope dilution for accurate quantification.

References

- 1. caslab.com [caslab.com]

- 2. epa.gov [epa.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]

- 5. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%; Dâ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CDLM-624-1.2 [isotope.com]

- 6. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]

- 7. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: γ-HCH-¹³C₆ versus Unlabeled Lindane in Modern Analytical and Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison between unlabeled lindane (gamma-hexachlorocyclohexane, γ-HCH) and its stable isotope-labeled counterpart, γ-HCH-¹³C₆. It details the critical role of γ-HCH-¹³C₆ in enhancing analytical accuracy and explores the toxicological mechanisms of lindane. This document is intended to serve as a vital resource for professionals engaged in environmental analysis, toxicology, and drug development who require precise and reliable methods for the quantification and study of this legacy organochlorine pesticide.

Introduction: The Need for Precision in Lindane Analysis

Lindane (γ-HCH) is an organochlorine insecticide known for its neurotoxic properties and environmental persistence.[1] Although its use has been heavily restricted globally, its presence in soil, water, and biological tissues remains a significant concern for environmental and human health.[1] Accurate quantification of lindane is paramount for toxicological studies, environmental monitoring, and human exposure assessment.

Conventional analytical methods using external or internal standards can suffer from inaccuracies due to sample matrix effects and variations in sample preparation and instrument performance.[2] The introduction of stable isotope-labeled internal standards, such as γ-HCH-¹³C₆, represents a significant advancement. This guide will explore the physicochemical differences between the labeled and unlabeled forms, their comparative roles in analytical methodologies, and the underlying toxicological pathways of lindane.

Physicochemical Properties

Unlabeled lindane and γ-HCH-¹³C₆ are chemically identical, ensuring they behave the same way during sample extraction, cleanup, and chromatographic separation.[3] Their only significant difference is their mass, which allows them to be distinguished by a mass spectrometer. This key difference is the foundation of the isotope dilution method.[3]

| Property | Unlabeled Lindane (γ-HCH) | γ-HCH-¹³C₆ | Citation(s) |

| Chemical Formula | C₆H₆Cl₆ | ¹³C₆H₆Cl₆ | [4] |

| Molecular Weight | ~290.83 g/mol | ~296.79 g/mol | [4][5] |

| CAS Number | 58-89-9 | 104215-85-2 | [5][6] |

| Appearance | White crystalline solid | White crystalline solid | [4][6] |

| Melting Point | ~113 °C | ~113 °C (assumed identical) | [6] |

| Water Solubility | 7.3 mg/L at 25 °C | 7.3 mg/L at 25 °C (assumed identical) | [6] |

| Organic Solvents | Very soluble in acetone, benzene, chloroform, and ethanol | Very soluble in acetone, benzene, chloroform, and ethanol | [6][7] |

The Role of γ-HCH-¹³C₆ in Analytical Chemistry: Isotope Dilution Mass Spectrometry

The gold standard for the accurate quantification of organic micropollutants like lindane is Isotope Dilution Mass Spectrometry (IDMS).[8][9] This technique relies on the use of a stable isotope-labeled version of the analyte, in this case, γ-HCH-¹³C₆, as an internal standard.

The core principle is that the labeled standard is added to the sample at the very beginning of the analytical process.[9] Because it is chemically identical to the native (unlabeled) analyte, it experiences the same losses during extraction, cleanup, and derivatization. When the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the two compounds co-elute but are detected as distinct ions due to their mass difference.[10] By measuring the ratio of the native analyte to the labeled standard and knowing the exact amount of the standard that was added, one can calculate the precise concentration of the native analyte in the original sample, effectively nullifying any variations in recovery.[11]

Quantitative Data and Performance

The use of γ-HCH-¹³C₆ significantly improves the accuracy, precision, and reliability of analytical measurements compared to external standard methods.[2][10] It effectively compensates for matrix-induced signal suppression or enhancement, which is a common problem in complex samples like soil, tissue, and food.[12]

Table 2: Key Mass Spectrometry Ions for Lindane and γ-HCH-¹³C₆ Note: The most abundant ions in the isotopic cluster are typically used for quantification and confirmation. The exact m/z values can vary slightly based on the instrument.

| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

| Unlabeled Lindane (γ-HCH) | 181 | 183, 219 |

| γ-HCH-¹³C₆ | 187 | 189, 225 |

Table 3: Typical Analytical Performance using Isotope Dilution GC-MS

| Parameter | Typical Value | Citation(s) |

| Limit of Quantitation (LOQ) | 0.015 - 0.037 µg/L (in water) | [13][14] |

| Recovery | 96% - 101% | [13] |

| Precision (CV% or RSD%) | < 10.5% | [13] |

| Linearity (r²) | > 0.99 | [13] |

Detailed Experimental Protocols

This section outlines a representative protocol for the quantification of lindane in a water sample using γ-HCH-¹³C₆ and GC-MS.

Sample Preparation and Extraction

-

Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Spiking: Add a precise volume of a known concentration of γ-HCH-¹³C₆ solution (e.g., 100 µL of a 1 µg/mL solution) to the water sample.

-

Extraction:

-

Perform a liquid-liquid extraction by transferring the sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane, cap, and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and drain the organic (bottom) layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

Final Volume Adjustment: Transfer the concentrated extract to a 2 mL autosampler vial. Add a recovery standard if necessary and bring to a final volume of 1.0 mL.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890 GC (or equivalent).

-

Mass Spectrometer: Agilent 7000 Triple Quadrupole MS (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[14]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[14]

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 220 °C.[14]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at 10 °C/min, hold for 3 minutes.

-

Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[14]

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Ions to Monitor: As listed in Table 2.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Toxicokinetics and Mechanism of Action

Metabolism

Lindane is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The metabolic process involves several key reactions, including dechlorination, dehydrochlorination, and hydroxylation. These reactions transform the lipophilic lindane molecule into more water-soluble metabolites that can be excreted. The major metabolites found in humans include various isomers of trichlorophenol and dichlorophenol, which are often conjugated with glucuronide or sulfate before elimination in the urine.[7]

Mechanism of Neurotoxicity

The primary neurotoxic effect of lindane is mediated through its interaction with the γ-aminobutyric acid type A (GABAₐ) receptor. The GABAₐ receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions (Cl⁻) to enter the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on the central nervous system.

Lindane acts as a non-competitive antagonist at the GABAₐ receptor, binding to a site within the chloride channel pore. This action physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The reduction in neuronal inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and seizures.[1]

Conclusion

For researchers, scientists, and drug development professionals, the choice between analyzing for unlabeled lindane with or without its ¹³C₆-labeled analog is a choice between acceptable and superior analytical quality. The use of γ-HCH-¹³C₆ in an isotope dilution mass spectrometry framework provides unparalleled accuracy and precision by correcting for analytical variability from sample preparation to detection. This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and contextualized the importance of this methodology within the toxicological study of lindane. Adopting this approach is essential for generating the highly reliable and defensible data required in modern environmental and biomedical research.

References

- 1. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of lindance and its metabolites gamma-2,3,4,5,6-pentachlorocyclohexene, pentachlorobenzene, and pentachlorophenol in rats and the pathways of lindance metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Lindane [lindane.org]

- 5. Chapter Four: Lindane [gulflink.osd.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, heptachlor and two heptachlor transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of lindane in surface water samples and its degradation by hydrogen peroxide and persulfate assisted TiO2-based photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Lindane but not deltamethrin blocks a component of GABA-activated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of γ-HCH-¹³C₆: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical applications of gamma-Hexachlorocyclohexane-¹³C₆ (γ-HCH-¹³C₆), an isotopically labeled internal standard crucial for accurate quantification in environmental and biological matrices. This document details available product specifications, analytical methodologies, and the known signaling pathways of its unlabeled analogue, lindane.

Commercial Availability and Specifications

Several reputable chemical suppliers offer γ-HCH-¹³C₆, primarily for research and analytical purposes. The products are typically sold as solutions at specified concentrations. Below is a summary of commercially available γ-HCH-¹³C₆ products.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Concentration | Solvent |

| Benchchem | gamma-Hch 13C6 | 222966-66-7 | 296.8 | Typically 95% Purity | Not specified | Not specified |

| Cambridge Isotope Laboratories, Inc. | γ-HCH (γ-BHC) (lindane) (¹³C₆, 99%) | 104215-85-2 | 296.79 | 99 atom % ¹³C, 98% Chemical Purity | 100 µg/mL | Nonane |

| LGC Standards | gamma-HCH (Lindane) (13C6,99%) | 104215-85-2 | 296.79 | 99% | 100 µg/mL | Nonane |

| Sigma-Aldrich | Lindane-¹³C₆ (γ-BHC) | 104215-85-2 | 296.79 | 99 atom % ¹³C | Not specified (neat) | Not applicable |

Synthesis and Quality Control

The synthesis of γ-HCH-¹³C₆ is a multi-step process that begins with a ¹³C-labeled precursor. The primary method involves the photochlorination of ¹³C₆-benzene, which yields a mixture of hexachlorocyclohexane isomers.[1] The desired γ-isomer is then isolated and purified from this mixture.[1]

Rigorous quality control is essential to ensure the identity, chemical purity, and isotopic enrichment of the final product. A combination of analytical techniques is employed for validation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and isotopic enrichment. The mass spectrum of γ-HCH-¹³C₆ will show a molecular ion peak corresponding to its higher molecular weight compared to the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the structure and confirms the positions of the isotopic labels.

-

High-Performance Liquid Chromatography (HPLC): Used for the purification and separation of the γ-isomer from other HCH isomers.

Analytical Methodologies and Experimental Protocols

γ-HCH-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of γ-HCH (lindane) in various samples.

Sample Preparation

Effective sample preparation is critical for accurate analysis. The choice of method depends on the sample matrix.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This two-step method involves an initial extraction and partitioning with a salt mixture, followed by dispersive solid-phase extraction (dSPE) for cleanup. It is a versatile technique suitable for various sample types.[1]

-

Soxhlet Extraction: A classic and robust method for solid-liquid extraction, though it can be time-consuming and require large volumes of solvent.[1]

-

Ultrasonic Extraction: A faster alternative to Soxhlet extraction that uses ultrasonic energy to enhance solvent extraction.[1]

-

Accelerated Solvent Extraction (ASE): A rapid and efficient method for extracting organic compounds from solid and semi-solid samples using elevated temperatures and pressures.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the detection and quantification of γ-HCH.

Typical GC-MS Protocol:

-

Sample Extraction: Extract the sample using an appropriate method (e.g., QuEChERS).

-

Internal Standard Spiking: Add a known amount of γ-HCH-¹³C₆ solution to the sample extract.

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of organochlorine pesticides.

-

Injection: Use a splitless or pulsed splitless injection mode for trace analysis.

-

Oven Temperature Program: An optimized temperature program is crucial for the separation of γ-HCH from other isomers and matrix components. A typical program might start at a low temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. In SIM mode, characteristic ions of both unlabeled γ-HCH and γ-HCH-¹³C₆ are monitored. In MRM mode (with a triple quadrupole mass spectrometer), specific precursor-to-product ion transitions are monitored for even greater selectivity.

-

-

Quantification: The concentration of γ-HCH in the sample is determined by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve.

Signaling Pathways of γ-HCH (Lindane)

The toxicological effects of γ-HCH are primarily attributed to its interaction with the central nervous system, particularly its role as a neurotoxin. It also exhibits effects on other cellular pathways, including apoptosis and endocrine function.

Neurotoxic Mechanism of Action

The primary mechanism of lindane's neurotoxicity is its interaction with the γ-aminobutyric acid (GABA) system.[1][2][3] GABA is the main inhibitory neurotransmitter in the mammalian central nervous system.

References

Stability and Storage of Gamma-HCH 13C6 Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of the gamma-Hexachlorocyclohexane (gamma-HCH) 13C6 standard. Ensuring the integrity of this isotopically labeled internal standard is critical for the accuracy and reliability of analytical data in research, clinical, and environmental laboratories. This document outlines recommended storage conditions, stability considerations, and detailed experimental protocols for stability assessment, adhering to international standards for certified reference materials.

Introduction to Gamma-HCH 13C6

Gamma-HCH, commonly known as lindane, is an organochlorine pesticide.[1] The 13C6-labeled variant serves as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), for the precise quantification of gamma-HCH in various matrices.[2] The use of a stable isotope-labeled standard is crucial for correcting for analyte losses during sample preparation and for matrix effects in the analytical instrument.[3][4] The accuracy of these quantitative methods is directly dependent on the stability and purity of the this compound standard.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of the this compound standard. General guidelines from suppliers and safety data sheets recommend the following:

-

Temperature: For solutions, storage at room temperature is often cited.[5][6] However, for long-term stability, refrigeration at +2°C to +8°C is also recommended, particularly for standards in solution.[7] As a general rule for pesticides, storage between 4°C and 32°C (40-90°F) is advisable to prevent chemical changes.[8]

-

Light: Protect the standard from light to prevent photodegradation.[5][6] Amber vials or storage in the dark are recommended.

-

Moisture: Store in a dry environment to prevent hydrolysis and other moisture-related degradation.[5][6] Containers should be tightly sealed.

-

Container: The standard should be stored in its original, unopened container whenever possible.[8] The container materials are selected to be inert to the chemical and solvent.

-

Solvent: this compound standards are typically supplied in organic solvents such as nonane.[5][6] The choice of solvent can impact the long-term stability of the standard.

Stability of this compound Standard

The stability of a certified reference material (CRM) is its ability to maintain its certified property value within specified limits over a defined period when stored under specific conditions. Stability studies are essential to establish the shelf-life and recommended storage conditions for the this compound standard. These studies typically involve both short-term and long-term assessments.

Factors Affecting Stability

Several factors can influence the stability of the this compound standard:

-

Chemical Degradation: Gamma-HCH can undergo degradation through various pathways, including dehydrochlorination. While generally stable, exposure to alkaline conditions can promote degradation.

-

Solvent Evaporation: For standards in solution, evaporation of the solvent will lead to an increase in the concentration of the analyte, compromising the accuracy of the standard.

-

Adsorption: The analyte may adsorb to the surface of the storage container, particularly at low concentrations.

-

Contamination: Improper handling can introduce contaminants that may react with the standard or interfere with analytical measurements.

Quantitative Stability Data

The following tables illustrate how quantitative data from stability studies for a this compound standard should be presented. The data herein is illustrative to demonstrate the format and type of information that would be collected during a formal stability assessment according to guidelines such as ISO Guide 35.[9][10]

Table 1: Illustrative Short-Term Stability Study of this compound in Nonane (Concentration: 100 µg/mL)

| Storage Temperature (°C) | Time (days) | Measured Concentration (µg/mL) | % Recovery |

| 4 | 0 | 100.1 | 100.0 |

| 7 | 99.8 | 99.7 | |

| 14 | 100.3 | 100.2 | |

| 30 | 99.5 | 99.4 | |

| 25 | 0 | 100.1 | 100.0 |

| 7 | 99.6 | 99.5 | |

| 14 | 99.2 | 99.1 | |

| 30 | 98.9 | 98.8 | |

| 40 | 0 | 100.1 | 100.0 |

| 7 | 98.5 | 98.4 | |

| 14 | 97.8 | 97.7 | |

| 30 | 96.5 | 96.4 |

Table 2: Illustrative Long-Term Stability Study of this compound in Nonane (Concentration: 100 µg/mL) at Recommended Storage Temperature (4°C)

| Time (months) | Measured Concentration (µg/mL) | % of Initial Concentration |

| 0 | 100.1 | 100.0 |

| 3 | 100.0 | 99.9 |

| 6 | 99.7 | 99.6 |

| 12 | 99.5 | 99.4 |

| 24 | 99.1 | 99.0 |

| 36 | 98.6 | 98.5 |

Experimental Protocols for Stability Assessment

The stability of the this compound standard should be assessed using validated analytical methods, following the principles outlined in ISO Guide 35.[9][10]

Stability Study Design

A typical stability study involves the following steps:

-

Batch Selection: A representative batch of the this compound standard is selected for the study.

-

Sample Preparation: The batch is divided into multiple aliquots in appropriate containers.

-

Storage Conditions: Aliquots are stored under a range of conditions (e.g., different temperatures, light exposures) to be evaluated.

-

Time Points: A schedule for testing at various time intervals is established for both short-term and long-term studies.

-

Analytical Measurement: At each time point, aliquots from each storage condition are analyzed.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of this compound due to its high selectivity and sensitivity.

4.2.1. Sample Preparation

-

Samples from the stability study are brought to room temperature.

-

An appropriate internal standard (for method performance monitoring, not to be confused with the this compound being tested) is added.

-

The sample is diluted with a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.

4.2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to ensure separation of gamma-HCH from any potential degradation products or impurities.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of selected ion monitoring (SIM).

-

Ionization Mode: Electron Ionization (EI).

-

SIM Ions: Monitoring of characteristic ions for both this compound and the native gamma-HCH. For this compound, the molecular ion cluster will be shifted by 6 amu compared to the unlabeled compound.

4.2.3. Data Analysis

-

The concentration of this compound at each time point is determined using a calibration curve prepared from a freshly prepared set of standards.

-

The stability is evaluated by comparing the measured concentration at each time point to the initial concentration (t=0).

-

Statistical analysis is performed to determine if any observed changes are statistically significant.

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a this compound standard.

Potential Degradation Pathway of Gamma-HCH

The primary degradation pathway for gamma-HCH in certain environments involves dehydrochlorination. While the 13C labeling does not alter the chemical reactivity, it provides a distinct mass signature for tracking the parent compound and its degradation products.

Caption: Potential dehydrochlorination pathway of this compound.

Conclusion

The stability and proper storage of the this compound standard are fundamental to the generation of high-quality analytical data. By adhering to the recommended storage conditions and understanding the principles of stability assessment, researchers, scientists, and drug development professionals can ensure the integrity of their standards and the reliability of their results. Regular verification of the standard's concentration, especially for opened solutions and long-term storage, is a critical component of laboratory quality assurance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 222966-66-7 | Benchchem [benchchem.com]

- 3. foodriskmanagement.com [foodriskmanagement.com]

- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]

- 6. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%; Dâ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CDLM-624-1.2 [isotope.com]

- 7. Glyphosate (2-¹³C, 99%; ¹âµN, 98%) CP 96% 1000 μg/mL in water - Cambridge Isotope Laboratories, CNLM-4666-1.2 [isotope.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. ISO (2017) ISO Guide 35 Reference Materials-Guidance for Characterization and Assessment of Homogeneity and Stability, ISO, Geneva. - References - Scientific Research Publishing [scirp.org]

Isotopic Purity of gamma-HCH 13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of gamma-Hexachlorocyclohexane fully labeled with Carbon-13 (gamma-HCH 13C6). This internal standard is critical for the accurate quantification of gamma-HCH (Lindane), a persistent organic pollutant, in various matrices. This document details the synthesis, purification, and analytical methods used to determine and ensure the high isotopic purity required for precise analytical measurements.

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of this compound is paramount for its function as a reliable internal standard in analytical chemistry, particularly in environmental and toxicological studies. Commercially available standards of this compound typically exhibit a high degree of isotopic enrichment and chemical purity.

| Parameter | Specification | Reference(s) |

| Isotopic Purity | >99% 13C6 | [1] |

| Chemical Purity | ≥98% | [1] |

| Molecular Formula | 13C6H6Cl6 | [2] |

| Molecular Weight | 296.79 g/mol | [1] |

Synthesis and Purification of this compound

The synthesis of this compound involves the photochlorination of 13C6-labeled benzene, which results in a mixture of several hexachlorocyclohexane isomers. The desired gamma isomer must then be isolated and purified from this technical mixture.

Synthesis: Photochlorination of 13C6-Benzene

The foundational step in producing this compound is the additive chlorination of benzene that has been fully labeled with carbon-13 (13C6-benzene). This reaction is initiated by ultraviolet (UV) light.[3]

Reaction: 13C6H6 + 3Cl2 --(UV light)--> 13C6H6Cl6 (isomeric mixture)

This process yields a technical mixture of HCH isomers. The typical composition of this mixture is outlined below.

| Isomer | Percentage in Technical Mixture |

| alpha-HCH | 60-70% |

| beta-HCH | 5-12% |

| gamma-HCH | 10-15% |

| delta-HCH | 6-10% |

| epsilon-HCH | 3-4% |

Table adapted from multiple sources.[3]

Purification: Fractional Crystallization

Due to the formation of multiple isomers during synthesis, a purification step is necessary to isolate the this compound. Fractional crystallization is a common and effective method for this separation, exploiting the differences in solubility of the various isomers in a selected solvent.[4][5]

A general procedure involves dissolving the technical HCH mixture in a suitable solvent and then carefully controlling the temperature to selectively crystallize the desired gamma isomer. The differing crystal structures of the isomers—with the gamma isomer often forming larger, more massive crystals compared to the finer crystals of the alpha isomer—can also be exploited for separation by methods such as screening.[6]

Experimental Protocols

While specific, detailed proprietary protocols for the commercial synthesis and purification of this compound are not publicly available, the following sections describe the generally accepted methodologies.

Synthesis of Technical 13C6-HCH Mixture

Objective: To synthesize a mixture of 13C6-hexachlorocyclohexane isomers via photochlorination of 13C6-benzene.

Materials:

-

13C6-Benzene

-

Chlorine gas (Cl2)

-

An appropriate inert solvent (e.g., carbon tetrachloride, though safer alternatives are now preferred)

-

UV lamp (mercury vapor lamp)

-

Reaction vessel with gas inlet and outlet

Procedure:

-

A solution of 13C6-benzene in the chosen inert solvent is prepared in the reaction vessel.

-

The solution is cooled and maintained at a specific temperature to control the reaction rate.

-

Chlorine gas is bubbled through the solution.

-

The reaction vessel is irradiated with UV light to initiate the free-radical chain reaction of chlorination.

-

The reaction is monitored by techniques such as gas chromatography to follow the consumption of 13C6-benzene.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the solid technical mixture of 13C6-HCH isomers.

Purification of this compound by Fractional Crystallization

Objective: To isolate and purify this compound from the technical isomer mixture.

Materials:

-

Technical 13C6-HCH mixture

-

A suitable solvent (e.g., methanol, ethanol, chloroform, or a mixture with water)[6][7]

-

Crystallization vessel with temperature control

-

Filtration apparatus

Procedure:

-

The technical 13C6-HCH mixture is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.

-

The solution is then slowly cooled to induce crystallization. The cooling rate is critical to allow for the selective crystallization of the gamma isomer.

-

The solution may be held at a specific temperature where the solubility of the gamma isomer is significantly lower than that of the other isomers.

-

The crystallized this compound is then separated from the mother liquor (containing the more soluble isomers) by filtration.

-

The collected crystals may be washed with a small amount of cold solvent to remove any adhering mother liquor.

-

To achieve high purity, this process of recrystallization may be repeated multiple times.

Determination of Isotopic Purity by GC-MS

Objective: To determine the isotopic enrichment of 13C in the purified this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the primary instrument for this analysis.

General Procedure:

-

Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent (e.g., nonane, hexane). A solution of unlabeled gamma-HCH is also prepared for comparison.

-

GC Separation: The sample is injected into the GC, where the HCH isomers are separated on a capillary column.

-

MS Detection: The separated compounds enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.

-

Data Analysis: The mass spectrum of the 13C6-labeled gamma-HCH will show a molecular ion cluster that is 6 atomic mass units higher than that of the unlabeled gamma-HCH. The isotopic purity is determined by comparing the intensity of the ion corresponding to the fully labeled molecule to the intensities of ions corresponding to molecules with fewer 13C atoms.[8]

Representative GC-MS Parameters:

| Parameter | Value |

| GC Column | ZB-1 (60 m x 0.32 mm x 1 µm) or equivalent non-polar column[9] |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C[9] |

| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min)[9] |

| Oven Program | Initial: 40°C for 5 min, ramp 10°C/min to 100°C (hold 5 min), ramp 10°C/min to 180°C, ramp 3°C/min to 230°C, ramp 10°C/min to 260°C (hold 10 min)[9] |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Note: These parameters are representative and may require optimization for specific instrumentation.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Isotopic Purity Determination Workflow

Caption: Analytical workflow for determining the isotopic purity of this compound.

References

- 1. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]

- 2. This compound | C6H6Cl6 | CID 71309660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 222966-66-7 | Benchchem [benchchem.com]

- 4. rcprocess.se [rcprocess.se]

- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 6. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]

- 7. US2603664A - Purification of benzene hexachloride - Google Patents [patents.google.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Toxicological Profile of γ-Hexachlorocyclohexane (γ-HCH)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Hexachlorocyclohexane (γ-HCH), commonly known as lindane, is a synthetic organochlorine insecticide. Due to its persistence in the environment and potential for bioaccumulation, its use has been restricted in many countries. This technical guide provides a comprehensive overview of the toxicological profile of γ-HCH, with a focus on its mechanisms of action, key toxicity endpoints, and the experimental methodologies used for its assessment. The information presented here is also applicable to its isotopically labeled form, γ-HCH 13C6, which is primarily used as an analytical standard and is expected to exhibit an identical toxicological profile to the unlabeled compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₆Cl₆ |

| Molecular Weight | 290.83 g/mol |

| Appearance | White crystalline solid |

| Water Solubility | 7-10 mg/L at 20°C |

| Log Kow (Octanol-Water Partition Coefficient) | 3.2 - 3.7 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Gamma-HCH can be absorbed into the body through ingestion, inhalation, and dermal contact.[1] Due to its lipophilic nature, it readily distributes into fatty tissues, where it can accumulate. Metabolism of γ-HCH occurs primarily in the liver through a series of reactions including dehydrogenation, dehydrochlorination, and hydroxylation, catalyzed by cytochrome P450 enzymes.[2] The resulting metabolites, such as chlorophenols, are more water-soluble and are excreted primarily in the urine.[2]

Mechanism of Action

The primary mechanism of neurotoxicity for γ-HCH is its interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[3][4] Specifically, γ-HCH acts as a non-competitive antagonist of the GABA-A receptor-chloride channel complex at the picrotoxin binding site.[3][4] This blockage of the chloride channel inhibits the neuroinhibitory effects of GABA, leading to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and seizures.[3][4]

Toxicological Endpoints

Acute Toxicity

Gamma-HCH exhibits moderate to high acute toxicity depending on the route of exposure and the species.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 88 - 190 mg/kg | [5] |

| LD₅₀ | Mouse | Oral | 59 - 250 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | 50 - 400 mg/kg | [3] |

| LD₅₀ | Rat | Dermal | 500 - 1000 mg/kg | [5] |

Subchronic and Chronic Toxicity

Long-term exposure to γ-HCH can lead to adverse effects in various organs, with the liver and nervous system being primary targets.[1]

| Endpoint | Species | Route | Duration | Value | Effect | Reference |

| NOAEL | Rat | Oral | 90 days | 0.75 mg/kg/day | Increased liver and kidney weight, enzyme induction | [3] |

| LOAEL | Rat | Oral | 2 years | 5 mg/kg/day | Liver changes | [5] |

| NOAEL | Rat | Dermal | 13 weeks | 10 mg/kg/day | Skin irritation | [6] |

Neurotoxicity

As mentioned, the primary neurotoxic effects of γ-HCH are due to its interference with GABAergic neurotransmission.[3][4]

A neurotoxicity study in rodents is conducted to assess the potential adverse effects of γ-HCH on the nervous system.[6][7][8]

-

Animal Selection: Young adult rats (e.g., Wistar or Sprague-Dawley) of both sexes are used.

-

Dose Administration: γ-HCH is administered orally (e.g., by gavage) daily for a specified period (e.g., 28 or 90 days) at a minimum of three dose levels plus a control.

-

Observations: Animals are observed daily for clinical signs of neurotoxicity, including changes in behavior, coordination, and the presence of tremors or convulsions.

-

Functional Tests: A battery of functional observational tests is performed to assess sensory, motor, and autonomic function. This can include assessments of grip strength, motor activity, and sensory responses to various stimuli.

-

Neuropathology: At the end of the study, a subset of animals from each group is subjected to a detailed histopathological examination of the central and peripheral nervous systems.

Hepatotoxicity

The liver is a primary target organ for γ-HCH toxicity.[1] Effects can include increased liver weight, hepatocellular hypertrophy, and induction of microsomal enzymes.[3][6] The mechanism of hepatotoxicity is thought to involve the generation of oxidative stress.[9][10]

Metabolism of γ-HCH in the liver by cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS).[10] This increase in ROS can overwhelm the antioxidant defense mechanisms of the cell, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis of hepatocytes.

Immunotoxicity

Gamma-HCH has been shown to have immunotoxic effects, including alterations in cytokine production and lymphocyte proliferation.[11][12][13] Studies in humans have shown that exposure to lindane can lead to increased levels of pro-inflammatory cytokines such as IL-2, IL-4, and TNF-α, and a decrease in IFN-γ.[11][14]

-

Animal Model: Rodents are typically used.

-

Exposure: Animals are exposed to γ-HCH via the relevant route (e.g., oral).

-

Splenocyte Proliferation Assay: Spleens are harvested, and splenocytes are isolated. The proliferation of T- and B-lymphocytes in response to mitogens (e.g., Concanavalin A and lipopolysaccharide) is measured.

-

Cytokine Analysis: Blood serum or supernatants from cultured splenocytes are analyzed for levels of various cytokines (e.g., IL-2, IL-4, IFN-γ, TNF-α) using techniques like ELISA or multiplex assays.

-

Histopathology: Lymphoid organs such as the spleen and thymus are examined for any histopathological changes.

Reproductive and Developmental Toxicity

Gamma-HCH has been shown to have adverse effects on reproduction and development in animal studies.[15] These effects can include decreased fertility, increased pup mortality, and developmental delays.[7]

This study is designed to evaluate the effects of γ-HCH on all phases of the reproductive cycle.[1][16][17]

-

Parental Generation (F0): Male and female rats are administered γ-HCH in their diet before and during mating, gestation, and lactation.

-

First Filial Generation (F1): Offspring from the F0 generation are selected and continued on the same dietary exposure. Their growth, development, and reproductive performance are assessed when they reach maturity.

-

Second Filial Generation (F2): The F1 generation is mated to produce the F2 generation, which is evaluated until weaning.

-

Endpoints: A wide range of endpoints are assessed in both parents and offspring, including fertility indices, litter size, pup survival, body weight, and developmental landmarks (e.g., anogenital distance, age at sexual maturation). Histopathological examination of reproductive organs is also performed.

Carcinogenicity

The carcinogenicity of γ-HCH has been a subject of extensive investigation. The International Agency for Research on Cancer (IARC) has classified lindane as "carcinogenic to humans" (Group 1), based on sufficient evidence in humans for non-Hodgkin lymphoma.[6] Animal studies have shown an increased incidence of liver tumors in mice.[6]

A long-term carcinogenicity bioassay is conducted to assess the tumorigenic potential of γ-HCH.[5][18][19]

-

Animal Selection: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

-

Dose Administration: γ-HCH is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice) at a minimum of three dose levels plus a control.

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are measured regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined for gross and microscopic evidence of neoplasia.

Conclusion

The toxicological profile of γ-HCH is well-characterized, with its primary mechanism of neurotoxicity being the antagonism of the GABA-A receptor. It also exhibits toxicity to the liver, immune system, and reproductive system, and is classified as a human carcinogen. The information and experimental frameworks provided in this guide are intended to support researchers and drug development professionals in understanding and assessing the potential risks associated with exposure to this compound.

References

- 1. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 3. oecd.org [oecd.org]

- 4. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Lindane-induced oxidative stress. I. Time course of changes in hepatic microsomal parameters, antioxidant enzymes, lipid peroxidative indices and morphological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lindane-induced liver oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. Lindane-induced immunological alterations in human poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. policycommons.net [policycommons.net]

- 19. catalog.labcorp.com [catalog.labcorp.com]

Methodological & Application

Application Notes and Protocols for the Use of γ-HCH ¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of γ-Hexachlorocyclohexane ¹³C₆ (γ-HCH ¹³C₆), a stable isotope-labeled internal standard, for the accurate quantification of γ-HCH (Lindane) and other organochlorine pesticides (OCPs) in various environmental matrices. The use of isotope dilution mass spectrometry is a highly precise and accurate method for the determination of these persistent organic pollutants.

Introduction

γ-Hexachlorocyclohexane (γ-HCH), commonly known as lindane, is an organochlorine pesticide that has been widely used in agriculture and for public health purposes. Due to its persistence in the environment and potential for bioaccumulation, monitoring its levels in soil, water, and biological tissues is crucial.[1] Isotope dilution mass spectrometry (IDMS) is a preferred analytical technique for this purpose, offering high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]

γ-HCH ¹³C₆ is the ideal internal standard for the analysis of lindane as it is chemically identical to the native analyte but has a different mass due to the incorporation of six ¹³C atoms.[2] This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the target analyte.

Analytical Principle: Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled internal standard (γ-HCH ¹³C₆) to the sample at the beginning of the analytical procedure.[2] The labeled standard undergoes the same extraction, cleanup, and analysis steps as the native analyte. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated, compensating for any losses during the sample preparation process.

Application: Analysis of Organochlorine Pesticides in Environmental Samples

This protocol is based on the principles outlined in EPA Method 1699, which details the determination of pesticides in various matrices by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[3]

Target Analytes

While γ-HCH ¹³C₆ is the specific internal standard for lindane, this method can be adapted for the simultaneous analysis of a suite of organochlorine pesticides. A typical list of target analytes is provided in the table below.

| Analyte | Abbreviation |

| gamma-Hexachlorocyclohexane (Lindane) | γ-HCH |

| alpha-Hexachlorocyclohexane | α-HCH |

| beta-Hexachlorocyclohexane | β-HCH |

| delta-Hexachlorocyclohexane | δ-HCH |

| Heptachlor | |

| Aldrin | |

| Heptachlor epoxide | |

| gamma-Chlordane | |

| alpha-Chlordane | |

| Dieldrin | |

| Endrin | |

| 4,4'-Dichlorodiphenyldichloroethylene | 4,4'-DDE |

| 4,4'-Dichlorodiphenyldichloroethane | 4,4'-DDD |

| 4,4'-Dichlorodiphenyltrichloroethane | 4,4'-DDT |

| Endosulfan I | |

| Endosulfan II | |

| Endosulfan sulfate | |

| Methoxychlor |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of organochlorine pesticides using γ-HCH ¹³C₆ as an internal standard with GC-HRMS.

Table 1: Method Detection Limits (MDLs) and Minimum Levels of Quantitation (MLs)

| Analyte | MDL (pg/L) in Water[3] | ML (pg/L) in Water[3] |

| γ-HCH (Lindane) | 0.8 | 2.5 |

| α-HCH | 0.9 | 2.8 |

| β-HCH | 1.1 | 3.5 |

| δ-HCH | 1.0 | 3.2 |

| Heptachlor | 1.2 | 3.8 |

| Aldrin | 0.7 | 2.2 |

| Dieldrin | 1.5 | 4.7 |

| Endrin | 1.8 | 5.7 |

| 4,4'-DDE | 1.3 | 4.1 |

| 4,4'-DDD | 1.6 | 5.0 |

| 4,4'-DDT | 2.0 | 6.3 |

Table 2: Recovery and Precision Data from a Validation Study [4]

| Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) |

| γ-HCH (Lindane) | 95.2 | 5.8 |

| α-HCH | 92.8 | 6.1 |

| β-HCH | 98.1 | 4.9 |

| δ-HCH | 96.5 | 5.5 |

| Heptachlor | 88.7 | 7.2 |

| Aldrin | 85.4 | 8.1 |

| Dieldrin | 91.3 | 6.5 |

| Endrin | 89.9 | 7.8 |

| 4,4'-DDE | 93.6 | 6.3 |

| 4,4'-DDD | 90.1 | 7.0 |

| 4,4'-DDT | 87.5 | 8.5 |

Experimental Protocols

The following are detailed protocols for the analysis of organochlorine pesticides in soil and water samples using γ-HCH ¹³C₆ as an internal standard.

Protocol for Soil/Sediment Samples

This protocol outlines the extraction and cleanup of OCPs from soil and sediment samples.

Materials and Reagents:

-

γ-HCH ¹³C₆ internal standard solution (concentration to be determined based on expected analyte levels)

-

Hexane (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Acetone (pesticide residue grade)

-

Sodium sulfate (anhydrous, baked at 400°C for 4 hours)

-

Florisil® solid-phase extraction (SPE) cartridges

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Nitrogen evaporator

-

Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS)

Procedure:

-

Sample Preparation:

-

Homogenize the soil/sediment sample.

-

Weigh approximately 10 g of the homogenized sample into an extraction cell.

-

Spike the sample with a known amount of the γ-HCH ¹³C₆ internal standard solution.

-

-

Extraction (using Accelerated Solvent Extractor - ASE):

-

Mix the sample with a drying agent like anhydrous sodium sulfate.

-

Place the sample in the ASE cell.

-

Extract the sample using a mixture of hexane and dichloromethane (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).[4]

-

Perform static extraction for 5 minutes, followed by a flush with fresh solvent.

-

Repeat the extraction cycle two more times.

-

Collect the extract in a collection vial.

-

-

Extract Cleanup:

-

Concentrate the extract to approximately 1 mL using a nitrogen evaporator.

-

Condition a Florisil® SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute the analytes with a mixture of hexane and dichloromethane.[4]

-

Collect the eluate.

-

-

Final Concentration and Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for injection into the GC-HRMS.

-

Protocol for Water Samples

This protocol details the extraction of OCPs from water samples.

Materials and Reagents:

-

γ-HCH ¹³C₆ internal standard solution

-

Dichloromethane (pesticide residue grade)

-

Sodium sulfate (anhydrous)

-

Separatory funnel (2 L)

-

Kuderna-Danish (K-D) concentrator

-

Nitrogen evaporator

-

GC-HRMS

Procedure:

-

Sample Preparation:

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spike the sample with a known amount of the γ-HCH ¹³C₆ internal standard solution.

-

-

Liquid-Liquid Extraction:

-

Add 60 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, with periodic venting.

-

Allow the layers to separate.

-

Drain the lower organic layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

Combine the three extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.

-

Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Analysis:

-

The extract is now ready for injection into the GC-HRMS.

-

GC-HRMS Analysis

Instrumentation:

-

Gas chromatograph with a capillary column suitable for pesticide analysis (e.g., DB-5MS).

-

High-resolution mass spectrometer capable of operating in Selected Ion Monitoring (SIM) mode at a resolution of ≥10,000.

Typical GC-HRMS Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |